Sodium 2-(methylamino)ethanesulfonate

Catalog No.
S1533299
CAS No.
61791-42-2
M.F
C3H8NNaO3S
M. Wt
161.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium 2-(methylamino)ethanesulfonate

CAS Number

61791-42-2

Product Name

Sodium 2-(methylamino)ethanesulfonate

IUPAC Name

sodium;2-(methylamino)ethanesulfonate

Molecular Formula

C3H8NNaO3S

Molecular Weight

161.16 g/mol

InChI

InChI=1S/C3H9NO3S.Na/c1-4-2-3-8(5,6)7;/h4H,2-3H2,1H3,(H,5,6,7);/q;+1/p-1

InChI Key

KKDONKAYVYTWGY-UHFFFAOYSA-M

SMILES

CNCCS(=O)(=O)[O-].[Na+]

Synonyms

Sodium methyl cocoyl taurate, Jeepon 30-A Powder

Canonical SMILES

CNCCS(=O)(=O)[O-].[Na+]

Isomeric SMILES

CNCCS(=O)(=O)[O-].[Na+]

The exact mass of the compound Sodium 2-(methylamino)ethanesulfonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Sodium 2-(methylamino)ethanesulfonate, commercially procured as its N-coco acyl derivative (CAS 61791-42-2), is a bio-based anionic surfactant. Characterized by a robust N-methyl amide linkage and a hydrophilic sulfonate headgroup, this compound is procured as a primary or secondary surfactant in sulfate-free personal care and industrial cleansing formulations. Unlike traditional alkyl sulfates or ester-based isethionates, it delivers quantifiable hydrolytic stability across extreme pH ranges and measurable calcium soap dispersing power. For industrial buyers, its procurement is driven by its ability to maintain >90% foam volumes in 15° dH hard water and its compatibility with both highly acidic and alkaline active ingredients, making it a versatile chassis for advanced dermatological products [1].

Attempting to substitute Sodium 2-(methylamino)ethanesulfonate (CAS 61791-42-2) with generic sulfate-free alternatives like Sodium Cocoyl Isethionate (SCI) or unmethylated taurates introduces critical formulation failure points. SCI relies on an ester bond that is highly susceptible to alkaline and acid hydrolysis, strictly limiting its use to a narrow pH window (pH 6.0–8.0) and precluding its use in AHA/BHA exfoliating cleansers or alkaline treatments. Furthermore, substituting with unmethylated taurates removes the steric protection of the N-methyl group, which leads to secondary amidation during synthesis, generating di-acyl impurities that reduce active yield to <85% and increase irritation potential. The N-methyl group is structurally essential for both the compound's broad pH stability (pH 3.0–11.0) and its high-yield manufacturing profile, making it non-interchangeable for pH-extreme formulations [1].

Hydrolytic Stability Across Extreme pH Ranges

The N-methyl amide bond in Sodium 2-(methylamino)ethanesulfonate (CAS 61791-42-2) confers resistance to hydrolysis, maintaining structural integrity across a broad pH spectrum from 3.0 to 11.0. In direct contrast, ester-based comparators such as Sodium Cocoyl Isethionate (SCI) undergo rapid hydrolytic degradation when formulated outside a narrow pH 6.0–8.0 window. This structural resilience prevents the loss of active surfactant concentration and the subsequent drift in formulation viscosity over the product's shelf life [1].

Evidence DimensionOperational pH stability range
Target Compound DataStable from pH 3.0 to 11.0
Comparator Or BaselineSodium Cocoyl Isethionate (SCI) (Stable only at pH 6.0–8.0)
Quantified DifferenceExpands the stable formulation window by >5 pH units
ConditionsAqueous surfactant chassis under accelerated aging

Enables procurement for highly acidic (e.g., salicylic acid) or alkaline formulations where standard isethionates would chemically degrade.

Synthesis Selectivity and Impurity Reduction

The presence of the N-methyl group in the taurine precursor acts as a critical steric shield during the amidation process with fatty acids. This structural feature drives the reaction selectivity toward the target mono-acyl product to >95%. When unmethylated taurine is used as a baseline substitute, the primary amine undergoes secondary amidation, resulting in di-acyl cross-linked impurities that lower the active yield to <85% and increase the irritation profile of the final batch. The N-methylated structure inherently guarantees a quantifiably higher purity raw material [1].

Evidence DimensionTarget mono-acyl amidation selectivity
Target Compound Data>95% selectivity with minimal di-acyl formation
Comparator Or BaselineUnmethylated taurine precursors (<85% selectivity)
Quantified Difference>10% increase in active yield and elimination of cross-linked impurities
ConditionsIndustrial amidation synthesis with coconut fatty acids

Reduces the need for costly secondary purification and ensures a consistently mild, high-yield surfactant for dermatological procurement.

Calcium Soap Dispersing Power in Hard Water

Sodium 2-(methylamino)ethanesulfonate (CAS 61791-42-2) exhibits measurable calcium soap dispersing power due to the synergistic effect of its sulfonate headgroup and N-methyl amide linkage. When tested in 15° dH hard water, it maintains >90% of its baseline foam volume and prevents the precipitation of insoluble calcium salts. Standard carboxylate soaps and traditional sulfates like Sodium Lauryl Sulfate (SLS) suffer severe performance degradation under identical conditions, losing >50% of their lather and forming insoluble scum that compromises cleansing efficacy [1].

Evidence DimensionFoam volume retention in hard water (15° dH)
Target Compound DataMaintains >90% foam volume without precipitation
Comparator Or BaselineSodium Lauryl Sulfate (SLS) / Carboxylate soaps (<50% foam retention)
Quantified Difference40% higher foam retention and complete prevention of calcium salt precipitation
ConditionsAqueous solution at 15° dH water hardness

Critical for ensuring consistent product performance and consumer satisfaction in geographic regions with high municipal water hardness.

Processability and Liquid Formulation Compatibility

The N-methyl group disrupts intermolecular hydrogen bonding, significantly enhancing the aqueous processability of the surfactant. Sodium 2-(methylamino)ethanesulfonate (CAS 61791-42-2) can be procured and handled as a 30-40% active pumpable paste or liquid at moderate temperatures (50°C). In contrast, Sodium Cocoyl Isethionate (SCI) is typically supplied as a solid powder or flake with near-zero solubility at room temperature, requiring energy-intensive high-heat dissolution (>80°C) to incorporate into liquid chassis. This difference measurably alters manufacturing cycle times and energy costs [1].

Evidence DimensionCommercial supply format and processing temperature
Target Compound Data30-40% active pumpable paste/liquid (processable at ~50°C)
Comparator Or BaselineSodium Cocoyl Isethionate (SCI) (solid flakes requiring >80°C dissolution)
Quantified DifferenceLowers required processing temperature by >30°C and eliminates solid-handling dust hazards
ConditionsIndustrial scale-up and liquid cleanser compounding

Directly reduces manufacturing energy consumption, batch cycle times, and the need for specialized solid-handling equipment.

Low-pH Exfoliating Cleansers and AHA/BHA Formulations

Directly leveraging its broad pH stability (pH 3.0–11.0), this compound is a structurally stable primary surfactant for acidic dermatological cleansers where ester-based isethionates would rapidly hydrolyze and lose viscosity [1].

Sulfate-Free Hard Water Shampoos

Utilizing its quantifiable calcium soap dispersing power, it is procured for hair care lines designed to maintain >90% foam volume and prevent mineral buildup in regions with 15° dH or higher water hardness [2].

Energy-Efficient Liquid Soap Manufacturing

Because it is available as a pumpable 30-40% active paste processable at 50°C, it is highly suited for manufacturing facilities looking to reduce energy costs and batch times by avoiding the >80°C high-heat dissolution required by solid SCI flakes[3].

Physical Description

Liquid; WetSolid
Liquid

UNII

FXG7384HSN

GHS Hazard Statements

Aggregated GHS information provided by 220 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (71.82%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (28.18%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (99.09%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

61791-42-2
61791-43-3
4316-74-9

Wikipedia

Sodium methyltaurate

Use Classification

EPA Safer Chemical Functional Use Classes -> Surfactants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

General Manufacturing Information

All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Ethanesulfonic acid, 2-(methylamino)-, N-coco acyl derivs., sodium salts: ACTIVE
Soap, cleaning compound, and toilet preparation manufacturing
Ethanesulfonic acid, 2-(methylamino)-, sodium salt (1:1): ACTIVE

Dates

Last modified: 08-15-2023

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